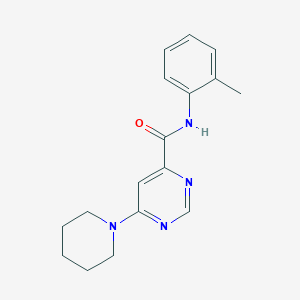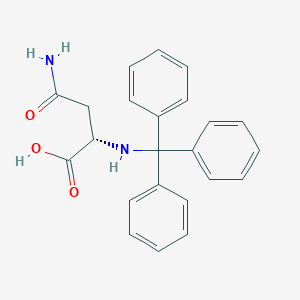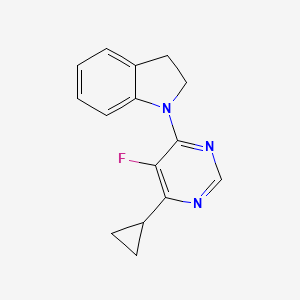
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Mechanism of Action
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in the regulation of gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to inhibit the growth and proliferation of smooth muscle cells, suggesting that it may have potential as a treatment for cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole as a research tool is its specificity for BET proteins. This allows researchers to selectively target these proteins and study their role in disease processes. However, one limitation of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole is its relatively low potency, which may make it less effective in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole. One area of focus is the development of more potent inhibitors of BET proteins, which may be more effective as therapeutic agents. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole. Finally, there is also interest in exploring the potential of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole as a treatment for other diseases beyond cancer and inflammation, such as cardiovascular disease and neurological disorders.
Synthesis Methods
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has been described in several scientific publications, including a paper by researchers at the Novartis Institutes for Biomedical Research.
Scientific Research Applications
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has been the subject of extensive research in recent years, with a particular focus on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole is able to inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This has been demonstrated in a number of different cancer cell lines, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-13-14(11-5-6-11)17-9-18-15(13)19-8-7-10-3-1-2-4-12(10)19/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFCFXPJXCIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

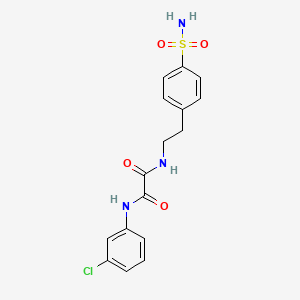
![(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2870934.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2870935.png)
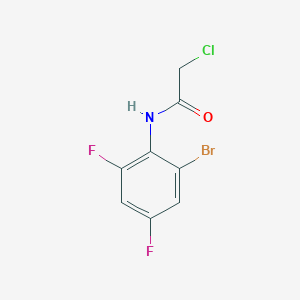
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2870941.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)
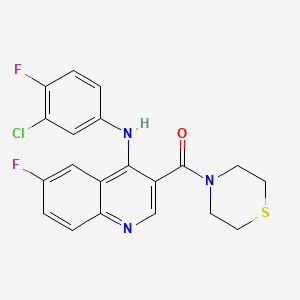
![N-(cyanomethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B2870946.png)
![1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B2870949.png)
![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)
